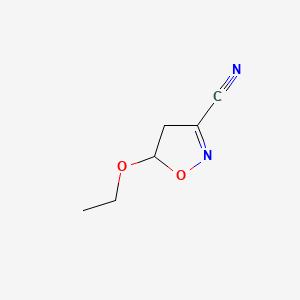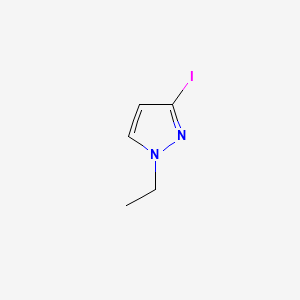
3-Bromo-4-chloro-6-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-6-(trifluoromethyl)quinoline is a useful research chemical . It is a quinoline compound, which is a class of organic compounds with a nitrogen atom in its structure .
Synthesis Analysis
The synthesis of similar fluorinated quinolines has been reported in the literature. For instance, the action of dimethylacetylenedicarboxylate (DMAD) on lithium salt of 2,3,4,5,7,8-hexafluoro-4-quinolinthiole leads to the formation of 4,6,7,8,9-pentafluorothieno[3,2-c]quinoline .Molecular Structure Analysis
The molecular formula of this compound is C10H4BrClF3N . The molecular weight is 310.50 . The canonical SMILES string is C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)Br .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
The compound 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline and its derivatives are primarily involved in the synthesis of compounds with potential antimicrobial and antimalarial activities. For instance, novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinolines were synthesized and evaluated for their antimicrobial activity against various microorganisms and antimalarial activity towards Plasmodium falciparum, showcasing the compound's role in the development of new therapeutic agents (Parthasaradhi et al., 2015).
Chemical Synthesis and Reactivity
Studies have explored the synthesis of new quinoline derivatives, including 3-(tri(di)fluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one, indicating the versatility of trifluoromethyl quinolines in chemical synthesis. These compounds include a variety of functional groups, showcasing their potential for diverse chemical reactivity and applications in materials science and chemical synthesis (Didenko et al., 2015).
Material Science and Structural Analysis
Research on this compound derivatives extends into materials science, where X-ray structure and activity analysis of similar compounds provide insights into their crystal structure, offering potential applications in the design of new materials with specific physical properties. For example, studies on 3-bromomethyl-2-chloro-quinoline have helped elucidate structural features critical for designing compounds with desired physical and chemical properties (Kant et al., 2010).
Anticancer Research
Derivatives of this compound have been synthesized and evaluated for their anticancer activities, highlighting the compound's potential utility in developing new therapeutic agents against cancer. The synthesis of novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives and their evaluation against different human tumor cell lines exemplify the role of these compounds in medicinal chemistry and drug discovery (El-Agrody et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-4-chloro-6-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-4-16-8-2-1-5(10(13,14)15)3-6(8)9(7)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOPQFZALQIKEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671180 |
Source


|
| Record name | 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204810-99-0 |
Source


|
| Record name | 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1204810-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 3-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B597999.png)

![4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598001.png)
![5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B598004.png)



![Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B598010.png)